molecular formula C10H14ClN B2426266 3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1231953-20-0

3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

Cat. No. B2426266
M. Wt: 183.68
InChI Key: DVOOAKFGCWGZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” is a chemical compound1. However, the specific details about this compound are not readily available in the search results. It’s worth noting that the compound is closely related to “3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride”, which has a molecular weight of 227.691.



Synthesis Analysis

The synthesis of “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” is not explicitly mentioned in the search results. However, 2,3-dihydroindoles are generally obtained by direct reduction of the corresponding indoles2.



Molecular Structure Analysis

The molecular structure of “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” is not directly provided in the search results. However, the InChI code for a related compound, “3,3-dimethylindoline-2-carboxylic acid hydrochloride”, is provided1.



Chemical Reactions Analysis

The specific chemical reactions involving “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” are not detailed in the search results. However, it’s worth noting that 2,3-dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” are not directly provided in the search results. However, a related compound, “3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride”, is described as a powder that is stored at room temperature1.


Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • 2,3-Dimethylindoles and tetrahydrocarbazoles also show anticancer properties against cancer cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 .
  • Chemical Synthesis

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 .

Future Directions

The future directions for “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” are not specified in the search results. However, given the interest in 2,3-dihydroindoles for their neuroprotective and antioxidant properties2, it’s likely that further research will continue in this area.


Please note that this analysis is based on the available search results and may not fully cover all aspects of “3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride”. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-10(2)7-11-9-6-4-3-5-8(9)10;/h3-6,11H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOOAKFGCWGZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC=CC=C21)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

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